3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the use of β-enaminone derivatives and NH-5-aminopyrazole under microwave irradiation. The reaction conditions include heating at 180°C for 2 minutes, followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and efficiency.
Chemical Reactions Analysis
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly halogenation, where iodine can be replaced by other halogens or functional groups.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being explored for its anticancer potential and enzymatic inhibitory activity.
Mechanism of Action
The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds have similar structural properties and are used in optical applications.
3-Halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines: These compounds are synthesized using similar methods and have comparable applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzymatic inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrimidine and pyrazole ring structure. The iodine substitution at the 3-position enhances its reactivity and potential biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values range from 45 to 97 nM.
- HCT-116 (colorectal cancer) : IC50 values range from 6 to 99 nM.
- HepG-2 (hepatocellular carcinoma) : IC50 values range from 48 to 90 nM.
These results indicate that the compound exhibits significant cytotoxicity compared to standard treatments like sorafenib, which has an IC50 of 144 nM for MCF-7 and 176 nM for HCT-116 .
Enzymatic Inhibition
The compound also functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. The most potent derivatives showed IC50 values against CDK2 ranging from 0.057±0.003 μM to 0.184±0.01 μM when compared to sorafenib . This indicates a robust potential for inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties. Notably, compounds with modifications at the 3-position exhibited enhanced activity against multiple cancer cell lines .
- Mechanism of Action : Molecular docking studies revealed that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds with key residues such as Leu83, which is critical for their inhibitory action .
- Pharmacokinetic Properties : In silico ADMET studies indicated favorable pharmacokinetic profiles for these compounds, suggesting their viability as drug candidates .
Cytotoxicity Results Against Cancer Cell Lines
Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) |
---|---|---|---|
Compound A | 45 | 6 | 48 |
Compound B | 97 | 99 | 90 |
Sorafenib | 144 | 176 | 19 |
CDK2 Inhibition Potency
Compound ID | CDK2/cyclin A2 IC50 (μM) ± SD |
---|---|
Sorafenib | 0.184 ± 0.01 |
Compound A | 0.057 ± 0.003 |
Compound B | 0.081 ± 0.004 |
Properties
CAS No. |
619306-86-4 |
---|---|
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
InChI Key |
OLSHEAYIOCURLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(=O)O |
Origin of Product |
United States |
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